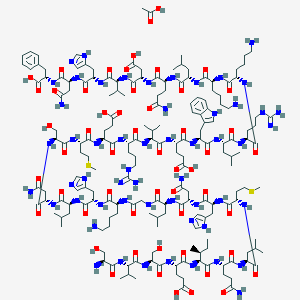
2,5,6-Trichloronicotinonitrile
Descripción general
Descripción
2,5,6-Trichloronicotinonitrile (TNCN) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of nicotinonitrile and is structurally similar to nicotine. TNCN has been studied for its potential to be used in a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Biodegradation and Biotransformation
Research has shown the significance of understanding the metabolism of toxic compounds like explosives by microorganisms and plants for environmental pollutant management. This includes the study of plant genes involved in the detoxification of nitroaromatic compounds such as 2,4,6-trinitrotoluene, which shares structural similarities with 2,5,6-trichloronicotinonitrile (Rylott, Lorenz, & Bruce, 2011).
Chlorothalonil Biotransformation in Gastrointestinal Flora
The metabolism of chlorothalonil, a related compound, by digestive microflora highlights the role of intestinal bacteria in the transformation of similar chlorinated compounds, which may have implications for this compound metabolism (Hillenweck et al., 1997).
Photoreactions and Electron Paramagnetic Resonance Studies
Studies on the decomposition of high-energy triazides like 2,4,6-triazidopyrimidine, which are structurally related to pyrimidines such as this compound, have been conducted. These studies provide insights into the photodecomposition and formation of high-spin nitrenes, which could be relevant for understanding the behavior of this compound (Chapyshev et al., 2014).
Detection of Nitroaromatic Compounds
The development of fluorescence sensing approaches for detecting nitroaromatic compounds like 2,4,6-trinitrophenol using graphitic carbon nitride nanosheets indicates potential applications in detecting similar compounds like this compound (Rong et al., 2015).
Biotransformation of Explosives
Research on the microbial degradation of explosives such as 2,4,6-trinitrotoluene, related to this compound, has provided insights into the potential biotransformation pathways and the role of microorganisms in pollutant management (Hawari et al., 2000).
Palladium-Catalyzed Amination
The use of palladium(0) in the regioselective C-2 amination of dichloronicotinonitriles suggests potential methods for the modification of this compound to create useful derivatives (Delvare, Koza, & Morgentin, 2011).
Impact on Rice Production and Emission
Studies on the nitrification inhibitor 2-chloro-6-(trichloromethyl)-pyridine and its effects on rice yields and nitrogen losses indicate potential agricultural applications and environmental impacts of similar compounds like this compound (Sun et al., 2015).
Aerobic Biodegradation by Bacillus cereus
Research on the degradation of 2,4,6-trinitrotoluene by Bacillus cereus isolated from contaminated soil provides insights into the aerobic biodegradation potential of similar nitroaromatic compounds like this compound (Mercimek et al., 2013).
Nitrification and Denitrification Impact
The study of 2,4,6-trichlorophenol on simultaneous nitrification and denitrification processes provides insights into the potential environmental impact and degradation pathways of chlorinated compounds like this compound (Tong et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is primarily used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially affecting its bioavailability.
Action Environment
The action, efficacy, and stability of 2,5,6-Trichloronicotinonitrile are likely influenced by various environmental factors . These could include the presence of other reactants, the temperature, pH, and other conditions of the reaction environment.
Propiedades
IUPAC Name |
2,5,6-trichloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYJHWZGUONOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628842 | |
| Record name | 2,5,6-Trichloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40381-92-8 | |
| Record name | 2,5,6-Trichloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)


![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)


![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)


![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)